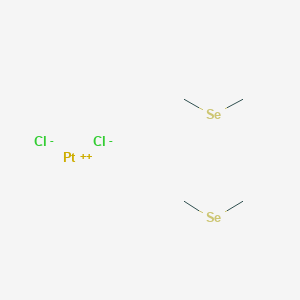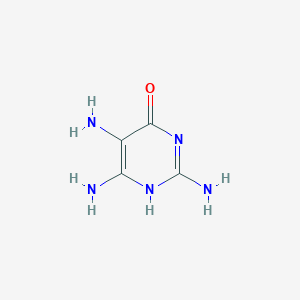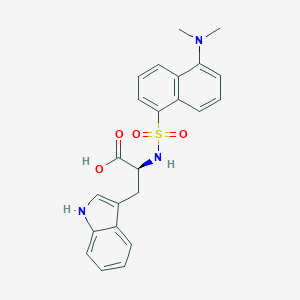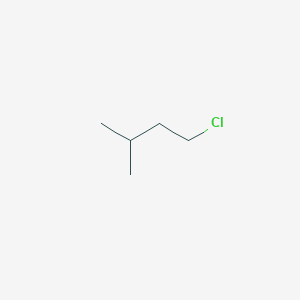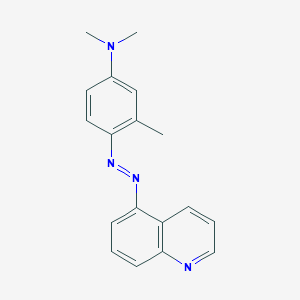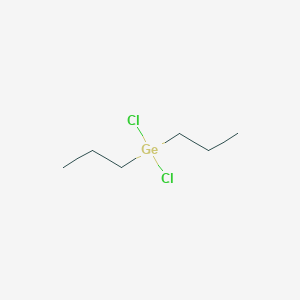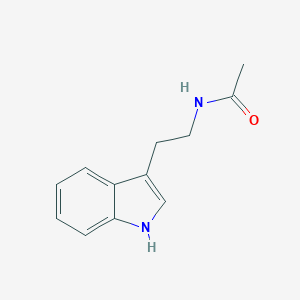
8-(4-Pyridyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Pyridyl)theophylline, also known as 8-4PT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes in the body.
Mecanismo De Acción
8-(4-Pyridyl)theophylline acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors play a crucial role in regulating various physiological processes, including neurotransmitter release, cardiovascular function, and immune function. By blocking the adenosine A1 receptor, 8-(4-Pyridyl)theophylline can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(4-Pyridyl)theophylline are complex and varied, depending on the specific system being studied. In general, 8-(4-Pyridyl)theophylline has been shown to modulate neurotransmitter release, improve cognitive function, and reduce inflammation. Additionally, 8-(4-Pyridyl)theophylline has been shown to have cardioprotective effects and to improve blood flow in animal models of ischemic heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-(4-Pyridyl)theophylline in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using 8-(4-Pyridyl)theophylline is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are many potential future directions for research on 8-(4-Pyridyl)theophylline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline may have potential applications in the treatment of pain, depression, and anxiety disorders. Further research is needed to fully understand the mechanisms underlying the effects of 8-(4-Pyridyl)theophylline and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-(4-Pyridyl)theophylline involves the reaction of 4-chloropyridine with theophylline in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields 8-(4-Pyridyl)theophylline as a white crystalline solid, which can be purified using various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
8-(4-Pyridyl)theophylline has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline has been studied for its potential use in the treatment of pain, depression, and anxiety disorders.
Propiedades
Número CAS |
1088-64-8 |
|---|---|
Nombre del producto |
8-(4-Pyridyl)theophylline |
Fórmula molecular |
C12H11N5O2 |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-pyridin-4-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
JYDGYFVFOFEYJU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3 |
Otros números CAS |
1088-64-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




